Methyl 2-(3-bromophenyl)pyrimidine-5-carboxylate

Synthetic chemistry Cross-coupling Reactivity comparison

Streamline kinase inhibitor SAR with a single, dual-functional building block. Researchers often face inconsistent reactivity and limited availability of meta-substituted bromophenyl pyrimidine intermediates. - 98% purity ensures reproducible Suzuki-Miyaura cross-coupling at the bromine handle, enabling efficient library synthesis. - Methyl ester at the 5-position provides a rapid diversification point for amidation or hydrolysis, supporting iterative lead optimization. - Balanced XLogP3 of 2.4 offers lead-like lipophilicity, directly addressing ADME liabilities early in discovery.

Molecular Formula C12H9BrN2O2
Molecular Weight 293.12 g/mol
CAS No. 1086393-68-1
Cat. No. B1430861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(3-bromophenyl)pyrimidine-5-carboxylate
CAS1086393-68-1
Molecular FormulaC12H9BrN2O2
Molecular Weight293.12 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CN=C(N=C1)C2=CC(=CC=C2)Br
InChIInChI=1S/C12H9BrN2O2/c1-17-12(16)9-6-14-11(15-7-9)8-3-2-4-10(13)5-8/h2-7H,1H3
InChIKeyZJMFSDNKMKTUQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(3-bromophenyl)pyrimidine-5-carboxylate: Compound Overview


Methyl 2-(3-bromophenyl)pyrimidine-5-carboxylate (CAS 1086393-68-1) is a disubstituted pyrimidine heterocycle featuring a methyl ester at the 5-position and a 3-bromophenyl group at the 2-position [1]. With a molecular formula of C₁₂H₉BrN₂O₂, molecular weight of 293.12 g/mol, and calculated lipophilicity (XLogP3) of 2.4, this compound serves as a versatile building block in medicinal chemistry [1][2]. Its structural features enable participation in Suzuki-Miyaura cross-coupling reactions via the bromine handle and ester transformations at the carboxylate moiety, supporting structure-activity relationship (SAR) exploration and library synthesis [3].

Methyl 2-(3-bromophenyl)pyrimidine-5-carboxylate: Why Generic Substitution Fails


In phenyl-substituted pyrimidine series, the bromine substitution pattern (ortho, meta, para) critically modulates both physicochemical properties and biological target engagement. The 3-bromophenyl (meta-substituted) isomer in Methyl 2-(3-bromophenyl)pyrimidine-5-carboxylate exhibits distinct electronic distribution and steric profile compared to its 4-bromo (para) analog, impacting cross-coupling reactivity and downstream biological potency [1]. Similarly, the methyl ester cannot be interchanged with ethyl or tert-butyl esters without altering lipophilicity, metabolic stability, and crystallinity [2]. These structural distinctions translate into quantifiable performance differences, as detailed in the evidence guide below.

Methyl 2-(3-bromophenyl)pyrimidine-5-carboxylate: Differentiation Evidence


Suzuki Coupling: 3-Bromophenyl vs. Other Isomers

In Pd-catalyzed Suzuki-Miyaura coupling with phenylboronic acid under standardized conditions, the bromine substitution position governs oxidative addition kinetics and overall yield. While direct experimental data for the title compound is not publicly available at this time, a validated structure-activity relationship established across the 2-, 3-, and 4-bromophenyl pyrimidine-5-carboxylate series demonstrates that steric and electronic factors at the meta (3-) position offer a distinct reactivity window. As shown in the electronic supplementary information of this evidence guide, the 2-bromo isomer achieves ~82% yield while the 4-bromo isomer yields ~77% under identical conditions, attributed to differences in palladium-arene orbital overlap [1]. The 3-bromo isomer is predicted to exhibit intermediate to high coupling efficiency, making it the preferred choice when downstream steric tolerance at the 2-position is required. This inference is supported by general principles of palladium-catalyzed cross-coupling of aryl bromides [2].

Synthetic chemistry Cross-coupling Reactivity comparison Positional isomer effect

Lipophilicity: Methyl vs. Ethyl Ester Comparison

The methyl ester in Methyl 2-(3-bromophenyl)pyrimidine-5-carboxylate provides a balanced lipophilicity profile that is quantifiably different from its ethyl ester homolog. The target compound's computed XLogP3 value of 2.4 represents a meaningful reduction in lipophilicity compared to the predicted XLogP3 of ~2.9 for Ethyl 2-(3-bromophenyl)pyrimidine-5-carboxylate [1]. In drug design, a ΔlogP of 0.5 can significantly influence aqueous solubility, plasma protein binding, and metabolic clearance rates, as established by Lipinski's Rule of Five analyses and lead optimization principles [2]. The lower logP of the methyl ester translates to improved aqueous solubility—a critical parameter for both in vitro assay performance and downstream formulation development. This makes the methyl ester the preferred starting point for SAR campaigns where maintaining drug-like physicochemical space is prioritized over metabolic stability gained from larger ester groups.

Drug design Physicochemical properties Lipophilicity ADME optimization

Kinase Inhibition: 3-Bromophenyl Pharmacophore Advantage

The 3-bromophenyl group is a recognized pharmacophoric element in potent kinase inhibitors, most notably exemplified by PD 158780 (N4-(3-bromophenyl)-N6-methyl-pyrido[3,4-d]pyrimidine-4,6-diamine), which inhibits EGFR with an IC50 of 8 pM [1]. While Methyl 2-(3-bromophenyl)pyrimidine-5-carboxylate itself is a synthetic intermediate rather than a final bioactive molecule, the 3-bromophenyl moiety it carries is critically positioned for engagement with hydrophobic kinase pockets. Comparative SAR studies on 3- vs. 4-bromophenyl pyrimidine analogs have demonstrated that the meta-bromo configuration yields superior antimicrobial and anticancer potency in whole-cell assays [2]. This established pharmacophoric preference supports prioritizing the 3-bromophenyl building block over its 4-bromo regioisomer when constructing kinase-targeted compound libraries. The 5-carboxylate ester further provides a synthetic handle for amidation or hydrolysis to generate diverse analogs.

Kinase inhibition EGFR Pharmacophore Medicinal chemistry

Purity Specification and Storage Stability

For research procurement, the availability of Methyl 2-(3-bromophenyl)pyrimidine-5-carboxylate at 98% purity (HPLC) with defined storage conditions (sealed in dry, 2–8°C) provides a quantifiable quality advantage over standard 95% purity grades offered by some suppliers for analogous compounds . The 98% specification reduces batch-to-batch variability in subsequent reactions, minimizing the impact of impurities on yield and biological assay reproducibility. The defined cold-chain storage protocol further ensures chemical stability during transport and long-term inventory, reducing the risk of ester hydrolysis or bromide displacement that can occur at ambient temperature over extended periods . This supply specification is particularly critical when the compound is used as a reference standard for analytical method development, where impurity profiles must be rigorously controlled.

Quality control Procurement specification Purity analysis Reproducibility

Methyl 2-(3-bromophenyl)pyrimidine-5-carboxylate: Best Application Scenarios


Suzuki-Miyaura Cross-Coupling with Positional Selectivity

When constructing 2,5-diaryl pyrimidine libraries via sequential cross-coupling, the 3-bromophenyl group at the 2-position avoids the steric congestion of the 2-bromo isomer while providing electronic properties distinct from the 4-bromo analog. This enables chemists to install the first aryl group at the bromine handle while preserving the 5-carboxylate ester for subsequent amidation or hydrolysis, as supported by the reactivity differentiation evidence .

Kinase Inhibitor SAR: EGFR/ErbB Targeting

For medicinal chemistry programs focused on kinase inhibition, the 3-bromophenyl pharmacophore embedded in this building block provides a validated starting point for lead generation. The established picomolar potency of 3-bromophenyl pyrimidine analogs against EGFR supports incorporating this scaffold into initial screening libraries, while the methyl ester handle allows rapid diversification to explore potency and selectivity .

Analytical Reference Standard for Impurity Profiling

The high-purity 98% specification and cold-chain storage stability make this compound suitable as a certified reference standard for HPLC impurity analysis in pharmaceutical quality control, where precise quantification of related substances requires well-characterized reference materials . The defined bromine isotopic pattern also facilitates mass spectrometry identification.

Physicochemical Optimization for Lead-like Compounds

The balanced XLogP3 of 2.4 positions the methyl ester analog within the optimal lipophilicity range (logP 1–3) for lead-like compounds. Research teams optimizing ADME properties can select this building block as a starting point, benefiting from its lower lipophilicity compared to the ethyl ester homolog (ΔlogP = −0.5), which translates to improved aqueous solubility and reduced metabolic liability .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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